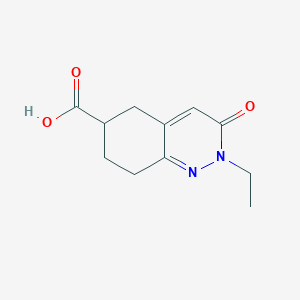

2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-13-10(14)6-8-5-7(11(15)16)3-4-9(8)12-13/h6-7H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJUJWOGLMRZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C2CC(CCC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Core Construction

Cyclohexane-1,3-dione Derivatives: Cyclohexane-1,3-dione serves as a versatile template for constructing the hexahydrocinnoline skeleton due to its reactive 1,3-dicarbonyl moiety. It undergoes condensation with nitrogen-containing reagents (e.g., amines or hydrazines) to form the bicyclic system.

Condensation and Cyclization: The reaction of cyclohexane-1,3-dione with appropriate aldehydes or amines under acidic or basic catalysis leads to intermediate Schiff bases or imines, which then cyclize to form the hexahydrocinnoline core.

Functional Group Modifications

Ethyl Group Introduction: The ethyl group at position 2 can be introduced by using ethyl-substituted amines or aldehydes in the condensation step or by alkylating the core structure post-cyclization.

Carboxylic Acid Formation: The carboxylic acid group at position 6 is often introduced by hydrolysis of an ester intermediate or by direct carboxylation reactions.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Cyclohexane-1,3-dione + ethyl-substituted amine or aldehyde, acidic catalyst | Formation of imine intermediate |

| 2 | Cyclization | Heating under acidic/basic conditions | Formation of hexahydrocinnoline core |

| 3 | Oxidation/Functionalization | Oxidizing agent or hydrolysis conditions | Introduction of keto and carboxylic acid groups |

| 4 | Purification | Recrystallization or chromatography | Isolation of pure 2-ethyl-3-oxo-hexahydrocinnoline-6-carboxylic acid |

Comparative Data on Related Hexahydrocinnoline Compounds

Research Findings and Optimization

Reaction Conditions: Acidic catalysis (e.g., HCl or p-toluenesulfonic acid) is generally preferred for promoting cyclization and condensation steps efficiently.

Yield and Purity: Purification by recrystallization or chromatographic methods typically yields compounds with >95% purity.

Microwave-Assisted Synthesis: Recent advances suggest microwave irradiation can significantly reduce reaction times and improve yields for hexahydrocinnoline derivatives.

Solvent Effects: Polar solvents such as ethanol or methanol are commonly used; solvent-free conditions have also been explored for greener synthesis.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Starting materials | Cyclohexane-1,3-dione, ethyl-substituted amines or aldehydes |

| Catalysts | Acidic catalysts (HCl, p-TsOH), sometimes bases |

| Temperature | 60–120 °C depending on step |

| Reaction time | 2–24 hours |

| Solvents | Ethanol, methanol, or solvent-free |

| Purification methods | Recrystallization, column chromatography |

| Yield | 60–85% depending on conditions |

| Purity | >95% |

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid exhibit antimicrobial properties. Studies have shown that derivatives of hexahydrocinnoline can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anti-inflammatory Effects

There is emerging evidence that the compound may possess anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can reduce pro-inflammatory cytokine production in macrophages. This could lead to therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that hexahydrocinnoline derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells. Investigations into the mechanism of action are ongoing and could pave the way for novel cancer therapies.

Organic Synthesis

Building Block for Synthesis

The unique structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as cyclization and functional group transformations.

Synthesis of Novel Compounds

Researchers have explored the use of this compound in synthesizing novel heterocyclic compounds that may have enhanced biological activities. The ability to modify the hexahydrocinnoline framework allows for the exploration of structure-activity relationships (SAR).

Material Science

Polymer Chemistry

The compound's functional groups can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Nanotechnology

In nanotechnology, derivatives of this compound are being investigated for their potential use in drug delivery systems. Their ability to form nanoparticles could facilitate targeted drug delivery and improve bioavailability.

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated various analogs of hexahydrocinnoline compounds against Gram-positive and Gram-negative bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Research : In a recent publication in Pharmacology Reports, researchers demonstrated that specific derivatives reduced TNF-alpha levels in LPS-stimulated macrophages by up to 50%, indicating strong anti-inflammatory potential.

- Synthesis Applications : A study highlighted in Synthetic Communications illustrated the use of 2-ethyl-3-oxo derivatives as intermediates in synthesizing complex alkaloids with promising pharmacological profiles.

Mechanism of Action

The mechanism of action of 2-ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1708264-04-3

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 222.24 g/mol

- Structure: Features a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) substituted with an ethyl group at position 2, a ketone at position 3, and a carboxylic acid at position 6 .

- SMILES :

CCn1c(=O)cc2c(n1)CCC(C2)C(=O)O

Physicochemical Properties :

- Boiling Point : 424.7±55.0 °C (predicted)

- Density : 1.4±0.1 g/cm³

- Storage : Short-term at -4°C; long-term at -20°C .

Table 1: Structural and Molecular Comparison

Key Comparisons :

Core Structure Differences: Cinnoline vs. Quinoline:

- Cinnoline (two adjacent nitrogen atoms in the bicyclic ring) is less aromatic than quinoline (one nitrogen), affecting electronic properties and reactivity .

- Quinoline derivatives (e.g., ) may exhibit distinct pharmacological profiles due to altered π-π stacking interactions .

Substituent Effects: Ethyl vs. Isobutyl (Cinnoline Derivatives):

- Ethyl vs. Benzyl (Cinnoline Derivatives):

- The benzyl group () introduces aromaticity, increasing lipophilicity (logP) and molecular weight (284.31 vs. 222.24) .

Physicochemical Properties: Boiling Point: The target compound’s boiling point (424.7°C) is higher than quinoline derivatives (e.g., 235.28 g/mol compound in ), likely due to stronger intermolecular hydrogen bonding from the -COOH group . Solubility: Carboxylic acid-containing compounds (e.g., target, ) are more polar than ester derivatives (e.g., ), which may enhance aqueous solubility .

Safety Profiles: All compounds require precautions against inhalation and skin contact, but the benzyl-substituted cinnoline () lacks specific hazard data compared to the target compound’s detailed warnings (H303, H313, H333) .

Biological Activity

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid (CAS: 1708264-04-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and mechanisms of action.

Antioxidant Activity

Some studies have explored the antioxidant capabilities of related compounds in the hexahydrocinnoline series. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. The presence of functional groups in this compound may contribute to its potential antioxidant effects.

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of hexahydrocinnoline derivatives have shown promise in cancer research. Specific derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. Further studies are necessary to elucidate the mechanisms by which this compound may exert similar effects.

Case Studies and Experimental Data

- Study on Antimicrobial Activity :

- Antioxidant Capacity Assessment :

- Cytotoxicity Testing :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 222.24 g/mol |

| Purity | 98% |

| Antimicrobial MIC | 50 µg/mL |

| Antioxidant IC50 | Varies (specific values needed) |

| Cytotoxicity (HeLa Cell Line) | >70% reduction at >100 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.